molecular formula C8H14O3 B6233733 methyl 2,2-dimethyloxolane-3-carboxylate CAS No. 112389-88-5

methyl 2,2-dimethyloxolane-3-carboxylate

Cat. No.: B6233733
CAS No.: 112389-88-5
M. Wt: 158.2
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Description

Methyl 2,2-dimethyloxolane-3-carboxylate is a cyclic ether ester characterized by a five-membered oxolane (tetrahydrofuran) ring substituted with two methyl groups at the 2-position and a methyl ester moiety at the 3-position. This structure confers unique physicochemical properties, such as moderate polarity due to the ester group and steric hindrance from the dimethyl substitution.

Properties

CAS No.

112389-88-5

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethyloxolane-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethyloxolane-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the cyclization of 3-hydroxy-2,2-dimethylpropanoic acid with methanol in the presence of a dehydrating agent like thionyl chloride. This method also requires refluxing to facilitate the formation of the oxolane ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyloxolane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2,2-dimethyloxolane-3-carboxylic acid or 2,2-dimethyloxolane-3-one.

    Reduction: 2,2-dimethyloxolane-3-methanol.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dimethyloxolane-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds.

    Pharmaceuticals: This compound is used in the development of drugs due to its potential biological activity. It can be a precursor for the synthesis of pharmacologically active molecules.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyloxolane-3-carboxylate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its mechanism involves interaction with biological targets, which can include enzymes, receptors, or nucleic acids, leading to therapeutic effects.

Comparison with Similar Compounds

2-Methyl-1,3-Dioxolane (CAS 497-26-7)

  • Structure : A five-membered dioxolane ring (two oxygen atoms) with a single methyl substituent.
  • Key Differences : Lacks the carboxylate ester group, making it less polar and reactive compared to the target compound.
  • Applications : Primarily used as a solvent or stabilizer due to its cyclic ether framework .

2-Ethyl-2-Methyl-1,3-Dioxolane (CAS 126-39-6)

  • Structure : A dioxolane ring with ethyl and methyl substituents.
  • Key Differences : Bulkier alkyl groups increase hydrophobicity but reduce solubility in polar solvents compared to the target compound’s ester functionality .

Table 1: Cyclic Ether Derivatives

Compound CAS Functional Groups Polarity Applications
Methyl 2,2-dimethyloxolane-3-carboxylate - Oxolane + ester Moderate Synthesis intermediates
2-Methyl-1,3-dioxolane 497-26-7 Dioxolane + methyl Low Solvents
2-Ethyl-2-methyl-1,3-dioxolane 126-39-6 Dioxolane + ethyl/methyl Very Low Stabilizers

Diterpenoid Methyl Esters

Sandaracopimaric Acid Methyl Ester (Compound 4, Figure 1-2)

  • Structure : A tricyclic diterpene with a methyl ester group.
  • Key Differences: Larger, rigid framework compared to the monocyclic oxolane derivative. Higher molecular weight and lipophilicity, suggesting lower volatility .

Communic Acid Methyl Esters (Compounds 8-9, Figure 1-2)

  • Structure : Bicyclic diterpenes with conjugated double bonds and ester groups.
  • Key Differences : Extended conjugation enhances UV absorption, unlike the target compound. Likely more thermally stable .

Table 2: Diterpenoid Methyl Esters

Compound CAS Structure Type Volatility Applications
This compound - Monocyclic Moderate Organic synthesis
Sandaracopimaric acid methyl ester - Tricyclic diterpene Low Resins, biocides
Z-Communic acid methyl ester - Bicyclic diterpene Low Phytochemical studies

Linear and Aliphatic Methyl Esters

Methyl Cyclohexanecarboxylate (CAS 110-42-9)

  • Structure : Cyclohexane ring with a methyl ester substituent.
  • Key Differences: Non-ether, aliphatic ester with higher hydrophobicity and boiling point than the target compound .

Methyl Decanoate (CAS 110-42-9)

  • Structure : Straight-chain fatty acid methyl ester.
  • Key Differences : Long alkyl chain increases lipid solubility, reducing water miscibility compared to the oxolane derivative .

Table 3: Linear/Aliphatic Methyl Esters

Compound CAS Structure Boiling Point Solubility in Water
This compound - Cyclic ether ester Moderate* Moderate*
Methyl cyclohexanecarboxylate 110-42-9 Aliphatic cyclic High Low
Methyl decanoate 110-42-9 Linear aliphatic Very High Very Low

*Inferred based on structural analogs.

Research Findings and Implications

  • Reactivity : The ester group in this compound likely undergoes hydrolysis or transesterification, similar to other methyl esters (e.g., communic acid derivatives) .
  • Synthetic Utility: The steric hindrance from dimethyl groups may slow nucleophilic attacks, contrasting with less hindered analogs like methyl decanoate .
  • Biological Relevance: Unlike diterpenoid esters (e.g., sandaracopimaric acid methyl ester), the target compound’s simpler structure may limit direct biological activity but enhance utility as a synthetic precursor .

Limitations : Direct experimental data on this compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs, and further studies are needed to validate properties.

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